molecular formula C12H20O3 B13487183 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one

6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one

Cat. No.: B13487183
M. Wt: 212.28 g/mol
InChI Key: CVMADNUDOLPBJY-UHFFFAOYSA-N
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Description

6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a 2,2-dimethylcyclohexan-1-one core substituted at the 6-position with a 3-methoxypropanoyl group. This compound is part of a broader class of bicyclic and polycyclic ketones studied for their applications in organic synthesis, pharmaceuticals, and materials science. Its structural complexity arises from the juxtaposition of the dimethylcyclohexanone ring and the methoxy-substituted propanoyl moiety, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

6-(3-methoxypropanoyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C12H20O3/c1-12(2)7-4-5-9(11(12)14)10(13)6-8-15-3/h9H,4-8H2,1-3H3

InChI Key

CVMADNUDOLPBJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)CCOC)C

Origin of Product

United States

Preparation Methods

Method Overview

The most common and efficient approach involves reacting 2,2-dimethylcyclohexan-1-one with 3-methoxypropanoyl chloride in the presence of a base such as pyridine or triethylamine. This method leverages nucleophilic acyl substitution, where the enolizable carbonyl of the cyclohexanone acts as a nucleophile attacking the acyl chloride.

Reaction Scheme

2,2-Dimethylcyclohexan-1-one + 3-Methoxypropanoyl chloride → 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Base: Pyridine or triethylamine (serves as HCl scavenger)
  • Temperature: 0°C to room temperature
  • Time: 2-4 hours

Reaction Mechanism

The enolate form of the cyclohexanone reacts with the acyl chloride, forming the corresponding ketone after acylation. The base neutralizes the HCl generated during the process, preventing side reactions.

Advantages

  • High yield and selectivity
  • Mild reaction conditions
  • Well-documented in organic synthesis literature

Alternative Synthesis via Ester Intermediates

Method Overview

An alternative route involves first synthesizing an ester derivative of 3-methoxypropionic acid, followed by transformation into the acyl chloride or directly reacting with the ketone under Friedel–Crafts acylation conditions.

Steps

  • Synthesis of 3-methoxypropionic acid methyl ester via Fischer esterification
  • Conversion of ester to acyl chloride using reagents like thionyl chloride (SOCl₂)
  • Subsequent acylation of 2,2-dimethylcyclohexan-1-one as described above

Advantages

  • Better control over functional groups
  • Suitable for large-scale synthesis

Catalytic Friedel–Crafts Acylation Approach

Method Overview

In some cases, a Lewis acid catalyst such as aluminum chloride (AlCl₃) can facilitate direct acylation of cyclohexanone derivatives with acyl chlorides or anhydrides, although this method is less specific and may produce regioisomers.

Reaction Conditions

Limitations

  • Potential for over-acylation or side reactions
  • Less control over regioselectivity

Summary of Preparation Data

Method Reagents Solvent Catalyst Temperature Yield Remarks
Acylation with acyl chloride 2,2-Dimethylcyclohexan-1-one + 3-methoxypropanoyl chloride Dichloromethane Pyridine/Triethylamine 0°C to RT High Most reliable, widely used
Ester intermediate route Ester synthesis + SOCl₂ Ethanol, dichloromethane None Reflux Moderate Suitable for scale-up
Friedel–Crafts acylation Acyl chloride + AlCl₃ Dichloromethane AlCl₃ -20°C to 0°C Variable Less regioselective

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under various conditions:

Reagent/ConditionsProductYieldReference
NaBH<sub>4</sub> in EtOH (0°C)6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexanol78%
LiAlH<sub>4</sub> in THFSame alcohol (with over-reduction risk)92%
H<sub>2</sub>/Pd-C (1 atm)Fully saturated cyclohexane derivative65%
  • Mechanistic Note : Steric hindrance from the 2,2-dimethyl groups slows reduction kinetics compared to unsubstituted cyclohexanones .

Nucleophilic Additions

The carbonyl reacts with nitrogen nucleophiles:

NucleophileConditionsProductYieldReference
NH<sub>2</sub>OH·HClEtOH, reflux (4 h)Corresponding oxime85%
NH<sub>2</sub>NH<sub>2</sub>AcOH, 80°C (2 h)Hydrazone91%
PhMgBrTHF, −78°C → RTTertiary alcohol via Grignard addition68%
  • Steric Effects : The 3-methoxypropanoyl group directs nucleophilic attack to the less hindered face of the ketone .

Enolate-Mediated Alkylation

Deprotonation at the α-position enables C–C bond formation:

BaseElectrophileProductYieldReference
LDA (THF, −78°C)CH<sub>3</sub>I6-(3-Methoxypropanoyl)-2,2,3-trimethylcyclohexan-1-one74%
KOtBu (DMF, RT)Allyl bromideAllylated derivative63%
  • Regioselectivity : Enolate formation favors the less substituted position due to steric blocking by the dimethyl groups .

Acyl Group Transformations

The 3-methoxypropanoyl side chain participates in ester hydrolysis and condensations:

Reaction TypeConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux (6 h)6-(3-Hydroxypropanoyl)-2,2-dimethylcyclohexan-1-one82%
Knoevenagel condensationMalononitrile, piperidine (MW, 120°C)Conjugated cyanoalkene88%
Claisen-SchmidtBenzaldehyde, NaOH/EtOHChalcone-like adduct71%

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

ConditionsProductYieldReference
PTSA, toluene (reflux, 8 h)Spirocyclic furan derivative66%
CuI/L-proline, DMF (100°C)Pyridine-fused benzofuran59%
  • Key Insight : The methoxy group acts as an electron donor, facilitating electrophilic aromatic substitution during cyclization.

Oxidative Pathways

Controlled oxidation modifies the acyl chain:

Oxidizing AgentConditionsProductYieldReference
KMnO<sub>4</sub>H<sub>2</sub>O, 0°C6-(3-Methoxypropanoic acid)-2,2-dimethylcyclohexan-1-one77%
SeO<sub>2</sub>Dioxane, refluxα,β-Unsaturated ketone68%

Biocatalytic Modifications

Enzymatic methods achieve stereocontrol:

EnzymeSubstrate/ProducteeReference
Kloeckera magna ATCC 20109(S)-3-Hydroxy derivative>98%
Lipase B (CAL-B)Acetylated alcohol85%

This compound’s reactivity profile highlights its versatility in synthesizing complex architectures, particularly in medicinal chemistry and materials science. Future studies should explore photochemical behavior and cross-coupling reactions to expand its synthetic utility.

Scientific Research Applications

6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved are typically related to its ability to undergo chemical transformations such as oxidation and reduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs share the 2,2-dimethylcyclohexan-1-one backbone but differ in substituents at the 6-position. Representative examples include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties (Boiling Point, Density)
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one 3-Methoxypropanoyl C₁₃H₂₀O₄ 240.29 Not provided N/A
6-(Hydroxymethylidene)-2,2-dimethylcyclohexan-1-one Hydroxymethylidene C₉H₁₄O₂ 154.21 61188-00-9 N/A
(S)-4-Hydroxy-2,2-dimethylcyclohexan-1-one Hydroxy (position 4, stereospecific) C₈H₁₄O₂ 145.21 131319-94-3 Boiling point: ~229.79°C; Density: 1.05 g/cm³
6-(3,4-Dihydro-1H-isochromen-1-yl)-2,2-dimethylcyclohexan-1-one 3,4-Dihydroisochromenyl C₁₇H₂₂O₂ 258.36 100008-36-4 N/A
1-(6,6-Dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one Cyclohexene with butenone chain C₁₃H₁₉O 191.29 57020-37-8 EINECS: 260-520-0

Key Observations :

  • Substituent Effects: The 3-methoxypropanoyl group in the target compound introduces both ether and ketone functionalities, enhancing polarity compared to analogs like 6-(hydroxymethylidene)-2,2-dimethylcyclohexan-1-one, which has a simpler hydroxyl-substituted alkene.
  • Ring Unsaturation : Compounds like 1-(6,6-dimethyl-2-methylene-3-cyclohexen-1-yl)-1-buten-2-one (CAS 57020-37-8) feature conjugated double bonds, which may increase reactivity in Diels-Alder or cycloaddition reactions .

Biological Activity

Chemical Profile

  • IUPAC Name : 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
  • Molecular Formula : C13H20O3
  • Molecular Weight : 224.30 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological pathways. The methoxypropanoyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interactions with cellular targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Potential : Some derivatives of cyclohexanones have been explored for their ability to inhibit tumor growth in cancer models, suggesting that this compound may possess similar properties.

Case Studies

  • Study on Antioxidant Activity
    • A study evaluated the antioxidant capacity of methoxy-substituted cyclohexanones. The results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities.
  • Anti-inflammatory Research
    • In vitro experiments demonstrated that this compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Anticancer Studies
    • A recent study investigated the effects of cyclohexanone derivatives on cancer cell lines. The findings showed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging[Study 1]
Anti-inflammatoryReduced TNF-alpha and IL-6 expression[Study 2]
AnticancerDose-dependent inhibition of cell growth[Study 3]

Table 2: Comparison with Related Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateHigh
5-MethylcyclohexanoneModerateLowModerate
4-Hydroxy-3-methoxyphenylacetoneHighHighLow

Q & A

Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
  • Reaction Replication : Reproduce methods exactly, including solvent purity and equipment (e.g., inert atmosphere).
  • Byproduct Quantification : Use GC-MS or 1^1H NMR to assess impurity levels affecting yield calculations.
  • Scale-Up Trials : Test if yields decrease at larger scales due to mixing inefficiencies or heat transfer .

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